5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine
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Overview
Description
. These compounds contain two benzene rings linked together by a carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3S)-3-(2-methoxybiphenyl-4-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Alkyne Formation: The introduction of the alkyne group is achieved through a Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Pyrimidine Ring Construction: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors, such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(3S)-3-(2-methoxybiphenyl-4-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[(3S)-3-(2-methoxybiphenyl-4-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3S)-3-(2-methoxybiphenyl-4-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the folate pathway . By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibiotic that also targets dihydrofolate reductase.
Uniqueness
5-[(3S)-3-(2-methoxybiphenyl-4-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine is unique due to its specific structural features, such as the methoxybiphenyl moiety and the alkyne group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H22N4O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(3S)-3-(3-methoxy-4-phenylphenyl)but-1-ynyl]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C22H22N4O/c1-14(9-11-18-15(2)25-22(24)26-21(18)23)17-10-12-19(20(13-17)27-3)16-7-5-4-6-8-16/h4-8,10,12-14H,1-3H3,(H4,23,24,25,26)/t14-/m1/s1 |
InChI Key |
YYCPXVRHQUEVAW-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N)N)C#C[C@@H](C)C2=CC(=C(C=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C#CC(C)C2=CC(=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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